molecular formula C14H15NO2S2 B2924099 N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1235094-89-9

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B2924099
CAS No.: 1235094-89-9
M. Wt: 293.4
InChI Key: LRYBFAPEVPDDPH-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C14H15NO2S2 and a molecular weight of 293.4 g/mol. This compound features a cyclopropyl group, a thiophen-3-ylmethyl group, and a benzenesulfonamide moiety, making it a unique and versatile molecule in organic chemistry.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide are not fully understood due to the limited available data. It is known that sulfonamides, the class of compounds to which it belongs, interact with various enzymes and proteins . The nature of these interactions is often complex and can involve both covalent and non-covalent bonds .

Cellular Effects

The cellular effects of this compound are currently unknown. Sulfonamides are known to have diverse effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not known. Sulfonamides are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like dimethyl sulfoxide (DMSO) to form sulfonyl oxoacetimides.

    Substitution: It can participate in substitution reactions, particularly at the sulfonamide nitrogen, where different substituents can be introduced.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Scientific Research Applications

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic effects.

    Industry: It is used in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors.

Comparison with Similar Compounds

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide can be compared with other sulfonamide and thiophene derivatives:

    N-cyclopropyl-3-[(thiophen-3-ylmethyl)amino]benzamide: Similar in structure but with an amide group instead of a sulfonamide.

    Thiophene-based drugs: Such as suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological properties.

These comparisons highlight the unique combination of the cyclopropyl, thiophen-3-ylmethyl, and benzenesulfonamide groups in this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-19(17,14-4-2-1-3-5-14)15(13-6-7-13)10-12-8-9-18-11-12/h1-5,8-9,11,13H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYBFAPEVPDDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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